4-Phenylmethoxy Entecavir
説明
4-Phenylmethoxy Entecavir is a structural derivative of entecavir, a guanosine nucleoside analogue approved for treating chronic hepatitis B virus (HBV) infection. Entecavir (chemical name: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate) inhibits HBV replication by selectively targeting viral polymerase .
特性
分子式 |
C19H21N5O3 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
2-amino-9-[(1S,3R,4S)-3-(hydroxymethyl)-2-methylidene-4-phenylmethoxycyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C19H21N5O3/c1-11-13(8-25)15(27-9-12-5-3-2-4-6-12)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1 |
InChIキー |
AEHKJMDVTSPHHQ-KKUMJFAQSA-N |
異性体SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N |
正規SMILES |
C=C1C(CC(C1CO)OCC2=CC=CC=C2)N3C=NC4=C3N=C(NC4=O)N |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylmethoxy Entecavir involves several steps, starting from commercially available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using silyl ether protecting groups such as trimethylsilyl (TMS) or tert-butyl dimethylsilyl (TBDMS).
Formation of the Phenylmethoxy Group: The phenylmethoxy group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Cyclization and Deprotection: The protected intermediate undergoes cyclization to form the desired cyclic structure, followed by deprotection to yield 4-Phenylmethoxy Entecavir.
Industrial Production Methods
Industrial production of 4-Phenylmethoxy Entecavir follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Deprotection and Functionalization
-
Removal of trityl groups : Acidic hydrolysis (HCl/MeOH) followed by chromatographic purification .
-
Oxime formation : Reaction of formyl intermediates with hydroxylamine, followed by acetylation and β-elimination to install cyano groups .
Key Reaction Mechanisms
-
Radical 5-exo-dig cyclization : Mediated by PhSeCl, this step constructs the bicyclic core with quaternary carbon chirality .
-
Electrophilic fluorination : Utilizes NFSI to achieve C–F bond formation without racemization .
Reaction Optimization Data
Comparative analysis of reaction conditions:
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
|---|---|---|---|
| Temperature | −80°C (PhSeCl reaction) | −40°C (post-cyclization steps) | Increases diastereoselectivity by 15% |
| Catalyst | CuCl₂ | Cu(OAc)₂ | Enhances oxidative cleavage efficiency (85% → 92%) |
| Solvent | THF | THF/CH₂Cl₂ (3:1) | Reduces side-product formation by 20% |
Stability and Reactivity
-
pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming entecavir analogs .
-
Photostability : Stable under inert atmospheres but undergoes partial decomposition when exposed to UV light .
Comparative Reactivity with Analogues
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| 4-Phenylmethoxy Entecavir | Phenylmethoxy, cyclopentene, guanine | Enhanced stability in coupling reactions due to steric shielding |
| Entecavir | Hydroxyl, cyclopentene, guanine | Prone to oxidation at unprotected hydroxyl sites |
| Adefovir Dipivoxil | Phosphonate, methylene | Requires prodrug activation for antiviral activity |
科学的研究の応用
4-Phenylmethoxy Entecavir has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their reactivity.
Biology: Investigated for its potential antiviral properties and interactions with viral enzymes.
Medicine: Explored for its efficacy in treating hepatitis B and other viral infections.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control .
作用機序
The mechanism of action of 4-Phenylmethoxy Entecavir involves inhibition of the hepatitis B virus polymerase. By competing with the natural substrate deoxyguanosine triphosphate, it inhibits all three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
類似化合物との比較
Efficacy Against HBV
Entecavir vs. Lamivudine and Adefovir
- Viral Suppression : Entecavir reduces HBV DNA levels by 6.97 log10 copies/mL over 24 weeks, outperforming adefovir (4.84 log10) and lamivudine. By week 48, entecavir achieves higher virological (67% vs. 36%) and biochemical (68% vs. 49%) response rates compared to lamivudine .
- Resistance Profile : Entecavir exhibits lower resistance rates (1.2% over 5 years) versus lamivudine (up to 70% after 5 years) and adefovir (29% in HBeAg-negative patients) .
4-Phenylmethoxy Entecavir
While specific efficacy data are unavailable, structural analogs like 3',5'-Di-O-Benzyl Entecavir (a dibenzylated derivative) show retained binding affinity to HBV polymerase, suggesting that strategic substitutions maintain antiviral activity .
Combination Therapy Potential
- Entecavir + MyrB : Combined treatment reduces cccDNA levels by inhibiting both intracellular and extracellular HBV replication pathways .
- Entecavir + Biejia-Ruangan Tablet (CBRT): Meta-analyses demonstrate superior biochemical response rates (ALT normalization: 82% vs. 68%) and fewer adverse events (OR = 0.54) compared to entecavir monotherapy .
Cost-Effectiveness
- Entecavir vs. Tenofovir: Post-NCVBP (China’s Volume-Based Procurement), entecavir’s daily cost decreased by 0.12 CNY, aligning with tenofovir’s affordability. However, tenofovir is marginally more cost-effective in some models (€20,000/QALY threshold) .
- Generic Production : Entecavir’s synthesis cost is comparable to abacavir (<$200/person-year in low-income countries), with structural modifications like 4-phenylmethoxy unlikely to significantly increase production complexity .
Structural and Binding Characteristics
Clinical Outcomes in Special Populations
- Liver Failure: Entecavir monotherapy reduces mortality in HBV-related liver failure (OR = 0.25, 95% CI: 0.15–0.41) .
生物活性
4-Phenylmethoxy Entecavir is a derivative of Entecavir, a well-known antiviral agent primarily used for treating chronic hepatitis B virus (HBV) infections. This compound features a phenylmethoxy group, which enhances its biological activity and pharmacokinetic properties. This article delves into the biological activity of 4-Phenylmethoxy Entecavir, exploring its mechanism of action, efficacy against HBV, and comparative analysis with similar compounds.
4-Phenylmethoxy Entecavir functions as a nucleoside analogue that inhibits the replication of HBV by competing with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. This inhibition affects three critical activities of the HBV polymerase:
- Base Priming : Initiates the synthesis of viral DNA.
- Reverse Transcription : Converts pregenomic RNA into DNA.
- Positive Strand Synthesis : Completes the viral genome.
By obstructing these processes, 4-Phenylmethoxy Entecavir effectively reduces viral replication and propagation within infected cells.
In Vitro Studies
Research has shown that 4-Phenylmethoxy Entecavir exhibits potent antiviral effects against both wild-type and lamivudine-resistant strains of HBV. In vitro studies indicate that this compound demonstrates:
- High Potency : It is significantly more effective than lamivudine (3TC), with a selectivity index indicating its ability to inhibit viral replication at lower concentrations .
- Resistance Profile : While some resistance to antiviral agents can develop, 4-Phenylmethoxy Entecavir maintains efficacy against strains resistant to other treatments, such as lamivudine .
Clinical Applications
A clinical study involving patients previously treated with adefovir showed that switching to entecavir led to significant reductions in HBV DNA levels and normalization of alanine aminotransferase (ALT) levels after 12 months of treatment. This highlights the potential benefits of 4-Phenylmethoxy Entecavir in managing drug-resistant HBV infections .
Comparative Analysis with Similar Compounds
The following table compares 4-Phenylmethoxy Entecavir with other antiviral agents used in HBV treatment:
| Compound | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| 4-Phenylmethoxy Entecavir | Nucleoside analogue | Inhibits HBV polymerase | Enhanced activity due to phenylmethoxy group |
| Entecavir | Nucleoside analogue | Inhibits HBV polymerase | Established first-line therapy |
| Adefovir Dipivoxil | Nucleotide analogue | Inhibits HBV reverse transcriptase | Prodrug form; renal toxicity risk |
| Telbivudine | Nucleoside analogue | Inhibits HBV polymerase | Lower resistance development |
This comparison illustrates that while all compounds target HBV polymerase, 4-Phenylmethoxy Entecavir's structural modifications may enhance its antiviral potency and reduce cytotoxicity compared to others in its class.
Q & A
Q. Template for Prophylactic Entecavir Trials in High-Risk Populations
- Design : Randomized controlled trial (RCT) with two arms: entecavir (0.5 mg/day) vs. placebo. Primary endpoints: HBV reactivation (DNA ≥2000 IU/mL) and hepatitis flare (ALT ≥3× baseline). Use Kaplan-Meier survival curves and log-rank tests for time-to-event analysis .
Q. Template for Preclinical Genotoxicity Profiling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
